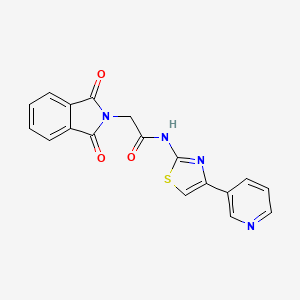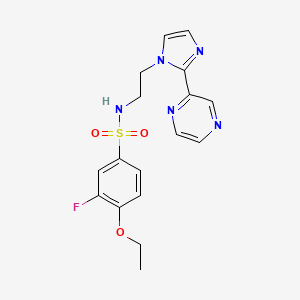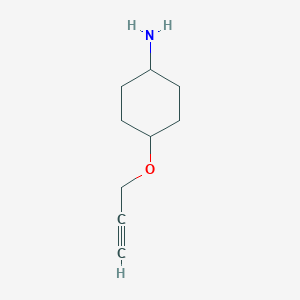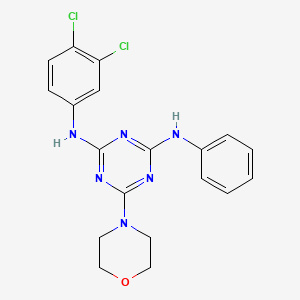
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the 1,3,5-triazine class, which is notable for a wide range of biological and pharmaceutical activities due to their versatile chemical structure. Triazines and their derivatives have been explored for various applications, emphasizing the importance of understanding their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of triazine derivatives typically involves cyclization reactions, with precursors like dichlorotriazine reacting with different amines to introduce various substituents. For example, reactions involving chloro-substituted triazines with morpholine and other amines have been developed to synthesize specific triazine derivatives with potential biological activities (Rao et al., 2022).
科学的研究の応用
Synthesis and Characterization
- A study highlighted the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl groups, showcasing the potential of such compounds in larvicidal activity. The compounds demonstrated significant activity against third instar larvae, indicating their potential in pest control applications (Gorle et al., 2016).
- Research on rhenium(I) polypyridine complexes appended with a diaminoaromatic moiety revealed their use as phosphorogenic sensors for nitric oxide (NO). These complexes showed high reaction selectivity to NO and were effectively internalized by cells, highlighting their potential in biological sensing and imaging applications (Choi et al., 2014).
Biological Applications
- A novel approach to the synthesis of C-substituted morpholines and other heterocycles using α-phenylvinylsulfonium salts was reported. This method could be applied in the development of new pharmacologically active molecules, showing the versatility of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine as a precursor in synthetic organic chemistry (Matlock et al., 2015).
- The construction of water-soluble neurokinin-1 receptor antagonists demonstrated the chemical flexibility of triazine derivatives in producing potent pharmacological agents suitable for both intravenous and oral administration, showing promise in treatments for emesis and depression (Harrison et al., 2001).
Environmental Applications
- A study utilized a low-cost biosorbent for the removal of pesticides from wastewater, showcasing the environmental applications of triazine derivatives. This research indicates the potential of such compounds in developing sustainable methods for water treatment and pollution control (Boudesocque et al., 2008).
Advanced Materials
- Investigations into the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions highlighted the application of such compounds in creating advanced materials with excellent thermal stability and flame retardancy (Dinari & Haghighi, 2017).
Safety And Hazards
- The compound’s safety profile, toxicity, and potential hazards should be assessed.
- Consult safety data sheets and relevant literature for detailed information.
将来の方向性
- Investigate its potential as a drug candidate or probe for specific biological pathways.
- Explore modifications to enhance its properties or reduce toxicity.
特性
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-15-7-6-14(12-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGSXOOWUZPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

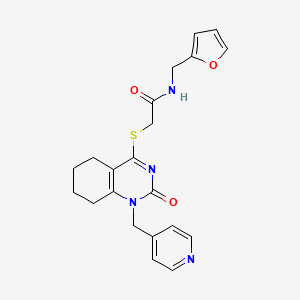
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
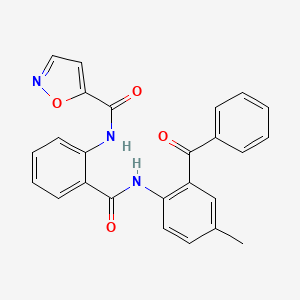
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)
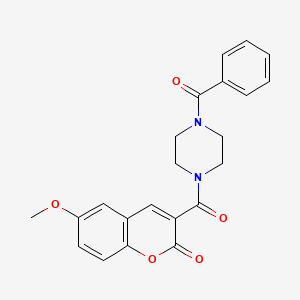
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)
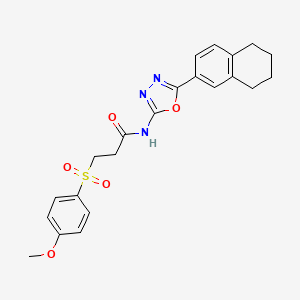
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
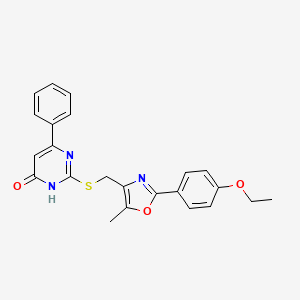
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

